molecular formula C4H4F6O B057601 1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-ol CAS No. 1515-14-6

1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-ol

Cat. No. B057601
CAS RN: 1515-14-6
M. Wt: 182.06 g/mol
InChI Key: FQDXJYBXPOMIBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-ol often involves the use of hexafluoropropene derivatives. For example, methyl 3,3,3-trifluoropyruvate can be prepared from hexafluoropropene-1,2-oxide, highlighting a pathway that might be relevant for synthesizing related fluorinated compounds (Dolenský et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds closely related to 1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-ol can be complex. For instance, a crystalline structure study of a related lithium and magnesium compound provided insights into the coordination chemistry of fluorinated alcohols (Wurst & Buchmeiser, 2012).

Chemical Reactions and Properties

Fluorinated compounds, including those similar to 1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-ol, participate in various chemical reactions. For example, reactions involving hexafluoroacetone and phenol under specific conditions can yield fluorinated alcohols with strong intermolecular hydrogen bonds, suggesting potential pathways for creating complex fluorinated structures (Li, Shen, & Zhang, 2015).

Scientific Research Applications

  • Effect on Persistency of Alkyl Peroxy Radicals : The presence of 1,1,1,3,3,3-hexafluoro-2-phenylpropan-2-ol (a related compound) was found to significantly increase the lifetime of sec-alkyl peroxy radicals through hydrogen bonding, resulting in a decrease in the g-value and an estimated enthalpy change of -3.4 kcal mol^-1 for the hydrogen-bonded complex formation (Mugnaini & Lucarini, 2007).

  • Synthesis of Hexafluoro-2-organyl-propan-2-ols : A new synthetic procedure was developed to obtain various 1,1,1,3,3,3-hexafluoro-2-organyl-propan-2-ols and their corresponding trimethylsilyl ethers, providing a method for selective formation of these compounds (Babadzhanova et al., 2005).

  • Solvent Applications for Radical Cations : This compound, as a solvent, exhibits unique properties like low nucleophilicity and high hydrogen bonding donor strength, making it ideal for radical cations in EPR spectroscopy and mechanistic studies (Eberson et al., 1997).

  • Use in DNA Fragment Synthesis : The 1,1,1,3,3,3-hexafluoro-2-propyl (HFP) group has been identified as a new protecting group in the synthesis of oligodeoxyribonucleotides, offering rapid removal by oximate treatment (Takaku et al., 1988).

  • Biofuel Research : In biofuel research, it has been found to be an effective compound for anti-knock additives, improving the anti-knock properties of gasoline (Mack et al., 2014).

Safety And Hazards

The safety information for 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol is as follows: It has a GHS07 signal word of “Warning” and hazard statements of H302 + H312 + H332 - H315 - H319 - H335 . Precautionary statements include P261 - P280 - P301 + P312 - P302 + P352 + P312 - P304 + P340 + P312 - P305 + P351 + P338 .

Future Directions

1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol can be used as a reactant to synthesize ethyl zinc fluoroalkoxide complexes by using diethyl zinc . It can also be used as a solvent to prepare cyclodextrin-assembled material . It is expected to be available to ship on March 08, 2024 .

properties

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F6O/c1-2(11,3(5,6)7)4(8,9)10/h11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDXJYBXPOMIBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883576
Record name Hexafluoro-2-methyl-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-ol

CAS RN

1515-14-6
Record name 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1515-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanol, 1,1,1,3,3,3-hexafluoro-2-methyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001515146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanol, 1,1,1,3,3,3-hexafluoro-2-methyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexafluoro-2-methyl-2-propanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,3,3,3-hexafluoro-2-methylpropan-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
AJ Crowe, KK Stringham… - ACS Applied Materials & …, 2016 - ACS Publications
Based on DFT predictions, a series of highly soluble fluorinated alkoxide-based electrolytes were prepared, examined electrochemically, and reversibly cycled. The alcohols react with …
Number of citations: 31 pubs.acs.org
J Li, W **, R Zhong, J Yang, L Wang, H Ding… - Chemical …, 2021 - pubs.rsc.org
Hexafluoroisopropanol (HFIP)-catalyzed direct dehydroxydifluoroalkylation of benzylic and allylic alcohols with difluoroenoxysilanes is developed. This procedure enables the synthesis …
Number of citations: 29 pubs.rsc.org
RP Bell, DW Earls, BA Timimi - Journal of the Chemical Society, Perkin …, 1974 - pubs.rsc.org
The kinetics of the iodination of o-hydroxyacetophenone have been investigated at 25 in aqueous buffer solutions prepared from 1,1,1,3,3,3-hexafluoro-2-methylpropan-2-ol or from …
Number of citations: 3 pubs.rsc.org
MH Abraham, JMR Gola… - The Journal of …, 2010 - ACS Publications
The 1:1 equilibrium constants, K, for the association of hydrogen bond bases and hydrogen bond acids have been determined by using octan-1-ol solvent at 298 K for 30 acid−base …
Number of citations: 16 pubs.acs.org
D Melcher, Ò Àrias, M Freytag… - European Journal of …, 2020 - Wiley Online Library
Benzylidyne tungsten systems bearing a combination of alkoxide and amide ligands were readily obtained by partial alcoholysis of amido‐supported tungsten complexes. Benzylidyne …
MH Abraham, A Ibrahim, WE Acree Jr - Fluid phase equilibria, 2007 - Elsevier
Data have been assembled on gas to water partition coefficients for 374 compounds at 310K. It is shown that an Abraham solvation equation with five descriptors can be used to …
Number of citations: 90 www.sciencedirect.com
M Rashad, H Zhang, X Li, H Zhang - Journal of Materials Chemistry A, 2019 - pubs.rsc.org
Magnesium ion batteries (MIBs) have attracted significant research attention owing to their low cost, high energy density, and the natural abundance of magnesium. However, lack of …
Number of citations: 39 pubs.rsc.org
A Crowe - 2018 - deepblue.lib.umich.edu
Magnesium-ion batteries are thought to be a viable successor to the current Li-based systems owing to high elemental abundance (Mg, 2.3%), environmental benignity, and a two- fold …
Number of citations: 0 deepblue.lib.umich.edu
M Tretiakov - 2019 - repository.kaust.edu.sa
The aim of this dissertation is to discover the metathesis of functionalized alkane. The first chapter describes an overview of the catalysis field, the role of surface organometallic …
Number of citations: 0 repository.kaust.edu.sa
W Liu - 2020 - search.proquest.com
Rhodium-bound donor/acceptor carbenes have been developed as an influential tool for selective C–H functionalization, in which the donor moiety attenuates the reactivity. Additionally…
Number of citations: 2 search.proquest.com

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